Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1'-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)-
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Overview
Description
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction often requires the use of catalysts and specific reagents to facilitate the formation of the spiro linkage. For example, the use of aldehydes as substrates can lead to the formation of activated imines, which then undergo intramolecular nucleophilic attack to form the desired spiro compound .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties and reactivity.
Reduction: Reduction reactions can lead to the formation of more reduced forms of the compound, potentially modifying its biological activity.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted spiro compounds with potentially diverse biological activities.
Scientific Research Applications
Chemistry
In chemistry, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- is used as a building block for the synthesis of more complex molecules. Its unique spiro structure makes it an interesting target for synthetic chemists aiming to develop new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins and enzymes makes it a candidate for drug discovery and development.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its unique structure may allow it to interact with biological targets in ways that other compounds cannot, leading to the development of new drugs for various diseases.
Industry
In the industrial sector, Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- is used in the production of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1-cyclopentane), 2,3,9,10a-tetrahydro-9-(2-(1-piperidinyl)ethyl)-
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(4-morpholinyl)propyl)-
- Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-pyrrolidinyl)propyl)-
Uniqueness
What sets Spiro(benzo(b)cyclopenta(e)(1,4)diazepine-10(1H),1’-cyclopentane), 2,3,9,10a-tetrahydro-9-(3-(1-piperidinyl)propyl)- apart from similar compounds is its specific spiro linkage and the presence of the piperidinyl propyl group. These structural features confer unique chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
93464-31-4 |
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Molecular Formula |
C24H35N3 |
Molecular Weight |
365.6 g/mol |
IUPAC Name |
5-(3-piperidin-1-ylpropyl)spiro[1,2,3,3a-tetrahydrocyclopenta[c][1,5]benzodiazepine-4,1'-cyclopentane] |
InChI |
InChI=1S/C24H35N3/c1-6-16-26(17-7-1)18-9-19-27-23-13-3-2-11-22(23)25-21-12-8-10-20(21)24(27)14-4-5-15-24/h2-3,11,13,20H,1,4-10,12,14-19H2 |
InChI Key |
DLFIUSFWMAYQCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCN2C3=CC=CC=C3N=C4CCCC4C25CCCC5 |
Origin of Product |
United States |
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